molecular formula C16H14INO4 B4609706 3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid

3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid

Cat. No.: B4609706
M. Wt: 411.19 g/mol
InChI Key: VBKHYVHVLFSHRC-UHFFFAOYSA-N
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Description

3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid is a useful research compound. Its molecular formula is C16H14INO4 and its molecular weight is 411.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.99676 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Magnetism of Rare-Earth Metal Compounds

A study by Yadav et al. (2015) focused on the synthesis of tetranuclear and pentanuclear compounds using Schiff-base ligands and lanthanides, demonstrating complex arrangements of metal atoms. This research highlights the potential for synthesizing multifunctional compounds with specific magnetic properties, which could be relevant for materials science and magnetic resonance applications (Yadav et al., 2015).

Fluorescent Sensors for Metal Ions

Ye et al. (2014) developed a new fluorescent chemosensor for detecting Al3+ ions with high selectivity and sensitivity. This work illustrates how chemical compounds can serve as the basis for developing sensors that detect specific ions, which has applications in environmental monitoring and diagnostics (Ye et al., 2014).

Arylamine N-Acetyltransferase and Metabolism

Suzuki et al. (2006) identified an arylamine N-acetyltransferase in Streptomyces griseus responsible for acetylating aminophenol derivatives. Understanding the metabolism of chemical compounds by microorganisms can inform biotechnological applications, such as bioremediation and the biosynthesis of valuable chemical products (Suzuki et al., 2006).

Protocatechuic Acid and Its Applications

Antony and Wasewar (2019) discussed the properties and applications of protocatechuic acid, a naturally occurring phenolic compound with pharmacological properties. Their work on separating this compound from aqueous streams using reactive extraction points to methods for purifying and utilizing bioactive compounds (Antony & Wasewar, 2019).

Properties

IUPAC Name

3-[[2-(4-iodophenoxy)acetyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO4/c1-10-13(16(20)21)3-2-4-14(10)18-15(19)9-22-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKHYVHVLFSHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.